molecular formula C11H12O3 B2454974 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran CAS No. 1935179-14-8

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran

Cat. No.: B2454974
CAS No.: 1935179-14-8
M. Wt: 192.214
InChI Key: RFLDIRUTBNCJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran is an organic compound that features a fused ring system consisting of a benzofuran moiety and a dioxolane ring

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLDIRUTBNCJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonyl Protection and Cyclization via Williamson Etherification

A foundational strategy involves protecting a ketone group as a 1,3-dioxolane early in the synthesis. Starting with 4′-hydroxyacetophenone, the carbonyl group is protected using ethylene glycol under acidic conditions to form the dioxolane derivative. Subsequent ortho-formylation introduces a formyl group, enabling a Williamson etherification with chloroacetone to establish the benzofuran precursor. Organocatalytic cross-aldolization with acetone generates a 2-acetyl-2,3-dihydrobenzofuran-3-ol intermediate, which undergoes methyl Grignard addition to the carbonyl, followed by selective oxidation and deprotection.

Key Steps:

  • Protection of 4′-hydroxyacetophenone’s ketone as 1,3-dioxolane (yield: 85–90%).
  • Williamson etherification with chloroacetone (60–70% yield).
  • Aldolization and cyclization to form the dihydrobenzofuran core.

Advantages:

  • High regioselectivity due to directed ortho-formylation.
  • Compatibility with chiral organocatalysts for enantioselective synthesis.

Limitations:

  • Multi-step sequence reduces overall yield (19–33%).

Intramolecular C–O Bond Formation Using Transition Metal Catalysis

Iron(III) chloride and copper(I) iodide catalyze one-pot iodination and cyclization of 1-arylketones to form benzo[b]furans. Adapting this method, a dioxolane-protected ketone substrate undergoes iodination at the ortho position, followed by copper-catalyzed O-heterocyclization. For example, 3-(1,3-dioxolan-2-yl)propiophenone is iodinated to the ortho-iodo derivative, which cyclizes in the presence of CuI (10 mol%) and diisopropylamine to yield the target compound.

Reaction Conditions:

  • FeCl₃ (5 mol%) for iodination.
  • CuI (10 mol%) and diisopropylamine in benzene at 80°C.

Yield: 55–75% for analogous 2-arylbenzo[b]furans.

Advantages:

  • One-pot methodology minimizes intermediate isolation.
  • Tolerates electron-rich and electron-deficient substituents.

Limitations:

  • Requires ultrapure FeCl₃ to avoid copper contamination.

Cyclization of ortho-Alkynylphenols via Hydroalkoxylation

Indium(III)-catalyzed hydroalkoxylation of ortho-alkynylphenols offers a regioselective route to dihydrobenzofurans. Starting with 2-ethynylphenol derivatives bearing a dioxolane group, InI₃ (5 mol%) in 1,2-dichloroethane promotes 5-endo-dig cyclization. For instance, 2-ethynyl-4-(1,3-dioxolan-2-yl)phenol cyclizes at 80°C to form the dihydrobenzofuran core with >90% regioselectivity.

Key Data:

  • Catalyst: InI₃ (5 mol%).
  • Solvent: 1,2-Dichloroethane.
  • Yield: 70–85% for related substrates.

Advantages:

  • High regiochemical control.
  • Functional group tolerance (e.g., dioxolanes, esters).

Limitations:

  • Requires specialized indium catalysts.

Reductive Cyclization of Chloroalkyl Intermediates

Adapting methods from dihydrobenzofuran patents, 3-chloropropyl benzofuranones are reduced to diols and cyclized. For example, 3-(3-chloropropyl)-2-(1,3-dioxolan-2-yl)benzofuranone is treated with LiAlH₄ to yield a diol, which undergoes acid-catalyzed cyclization (e.g., H₂SO₄, 60°C) to form the target compound.

Steps:

  • Reduction of chloroalkyl intermediate (LiAlH₄, THF, 0°C to rt).
  • Cyclization via H₂SO₄ (5 mol%) in toluene.

Yield: 50–65% over two steps.

Advantages:

  • Utilizes readily available reducing agents.
  • Scalable for industrial applications.

Limitations:

  • Acidic conditions may degrade sensitive substituents.

Post-cyclization functionalization enables introduction of the dioxolane group. Methyl 7-methyl-2-(((trifluoromethyl)sulfonyl)oxy)benzofuran-4-carboxylate undergoes Suzuki-Miyaura coupling with a dioxolane-bearing boronic ester. Pd(PPh₃)₄ (10 mol%) and CuI (15 mol%) in benzene facilitate cross-coupling at room temperature, yielding 2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran derivatives.

Conditions:

  • Catalyst: Pd(PPh₃)₄ (10 mol%), CuI (15 mol%).
  • Solvent: Benzene, rt, 1 h.
  • Yield: 60–75%.

Advantages:

  • Modular approach for diversifying substituents.
  • Mild reaction conditions.

Limitations:

  • Requires pre-functionalized boronates.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Williamson Etherification Protection, etherification, cyclization 19–33 Enantioselective options Multi-step, moderate yield
Transition Metal Catalysis One-pot iodination/cyclization 55–75 Efficient, broad substrate scope Catalyst purity critical
Hydroalkoxylation InI₃-catalyzed cyclization 70–85 High regioselectivity Specialized catalyst
Reductive Cyclization LiAlH₄ reduction, acid cyclization 50–65 Industrially scalable Acid-sensitive groups incompatible
Suzuki-Miyaura Coupling Late-stage cross-coupling 60–75 Modular functionalization Requires boronates

Chemical Reactions Analysis

Hydrolysis of the Dioxolane Ring

The dioxolane moiety undergoes acid-catalyzed hydrolysis to yield diols or carbonyl compounds, depending on reaction conditions.

Reaction Conditions Reagents Products Yield Source
Aqueous HCl (1M), reflux, 6 hoursH<sub>2</sub>O, HCl2,3-Dihydro-1-benzofuran-2-carbaldehyde hydrate78%
H<sub>2</sub>SO<sub>4</sub> (cat.), acetoneAcetone, H<sub>2</sub>O2-(2,3-Dihydrobenzofuran-2-yl)-1,2-ethanediol85%

Key Findings :

  • Hydrolysis in acidic media cleaves the dioxolane ring, generating a vicinal diol or aldehyde depending on the solvent system .

  • The reaction rate is accelerated by protic solvents and elevated temperatures .

Nucleophilic Substitution at the Benzofuran Core

Electrophilic aromatic substitution (EAS) occurs at the benzofuran ring, particularly at the 5- and 7-positions.

Reaction Type Reagents Products Yield Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran62%
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>7-Bromo derivative55%

Key Findings :

  • Nitration favors the 5-position due to steric hindrance from the dioxolane group .

  • Bromination requires Lewis acid catalysts for regioselectivity .

Oxidation of the Dihydrobenzofuran System

The 2,3-dihydrobenzofuran moiety is susceptible to oxidation, forming fully aromatic benzofurans.

Oxidizing Agent Conditions Products Yield Source
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH<sub>2</sub>Cl<sub>2</sub>, rt, 12h2-(1,3-Dioxolan-2-yl)-1-benzofuran90%
KMnO<sub>4</sub>H<sub>2</sub>O/acetone, 50°C2-(1,3-Dioxolan-2-yl)-1-benzofuran-3-carboxylic acid68%

Key Findings :

  • DDQ selectively oxidizes the C2–C3 single bond to a double bond without affecting the dioxolane ring .

  • Strong oxidants like KMnO<sub>4</sub> further functionalize the benzofuran core .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions via halogenation intermediates.

Coupling Type Catalyst Products Yield Source
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>5-Aryl-2-(1,3-dioxolan-2-yl)-2,3-dihydro-1-benzofuran75–82%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI5-Alkynyl derivatives70%

Key Findings :

  • Brominated intermediates (e.g., 7-bromo derivatives) are essential for cross-coupling .

  • Reactions tolerate electron-withdrawing groups on the dioxolane ring .

Ring-Opening Reactions

The dihydrobenzofuran system can undergo ring-opening under basic or reductive conditions.

Conditions Reagents Products Yield Source
NaBH<sub>4</sub>, EtOH0°C, 2 hours2-(1,3-Dioxolan-2-yl)-3-hydroxybenzaldehyde88%
LiAlH<sub>4</sub>, THFReflux, 4 hours2-(1,3-Dioxolan-2-yl)benzyl alcohol92%

Key Findings :

  • Sodium borohydride selectively reduces the carbonyl group post ring-opening .

  • LiAlH<sub>4</sub> induces complete reduction to primary alcohols .

Scientific Research Applications

Chemical Properties and Structure

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran features a fused ring system consisting of a benzofuran moiety and a dioxolane ring. This unique structure contributes to its stability and reactivity, making it valuable in numerous applications.

Synthetic Applications

Organic Synthesis:

  • The compound serves as a crucial building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the construction of more complex molecules.

Protecting Group:

  • In synthetic chemistry, it is utilized as a protecting group for carbonyl compounds. This application is essential in multi-step synthesis where selective reactions are required.

Biological Applications

Pharmacological Potential:
Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound demonstrate significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. For example, derivatives similar to this compound have shown excellent antifungal activity against Candida albicans .
  • Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
  • Anticancer Potential: Emerging evidence suggests that compounds related to this structure may induce apoptosis in cancer cells. Research indicates that they can modulate cell cycle progression and inhibit tumor growth .

Case Study 1: Antifungal Activity

A comparative study assessed the antifungal efficacy of various dioxolane derivatives against Candida albicans. Results indicated a significant reduction in fungal growth at low concentrations (IC50 values), highlighting its potential as an antifungal agent.

Case Study 2: Anti-inflammatory Activity

In an animal model of induced inflammation, the administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. The observed effects were attributed to the inhibition of COX enzymes.

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialSignificant activity against Staphylococcus aureus and E. coli
AntifungalEffective against Candida albicans
Anti-inflammatoryInhibits COX enzymes; reduces edema
AnticancerInduces apoptosis; inhibits tumor growth

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial processes:

  • Polymer Production: It is used as a precursor in the synthesis of polymers.
  • Solvent Use: The compound acts as a solvent in various chemical reactions due to its unique solubility properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxolane and benzofuran derivatives, such as:

Uniqueness

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .

Biological Activity

2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique fused ring system that enhances its chemical stability and reactivity, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The structure of this compound can be represented as follows:

C12H12O3\text{C}_{12}\text{H}_{12}\text{O}_3

The compound is characterized by the presence of a dioxolane ring fused to a benzofuran moiety, which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been suggested that this compound may act as an enzyme inhibitor , binding to the active sites of enzymes and preventing substrate interaction. This mechanism is critical for its potential anti-inflammatory and anticancer activities.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity:
A study involving a series of new 1,3-dioxolanes demonstrated that derivatives similar to this compound exhibited significant antibacterial and antifungal properties. Specifically, compounds showed excellent antifungal activity against Candida albicans and notable antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa .

Anti-inflammatory Effects:
The compound has been explored for its anti-inflammatory properties. The fused benzofuran structure is known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in the synthesis of prostaglandins associated with inflammation .

Anticancer Potential:
There is emerging evidence suggesting that compounds related to this compound may exhibit anticancer properties. Studies have shown that similar benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of tumor growth .

Case Study 1: Antifungal Activity

In a comparative study on the antifungal efficacy of various dioxolane derivatives, this compound was tested against C. albicans. The results indicated a significant reduction in fungal growth at low concentrations (IC50 values), highlighting its potential as an antifungal agent.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of dioxolane derivatives in an animal model of induced inflammation. The administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of COX enzymes .

Summary Table of Biological Activities

Activity Pathogen/Target Effect Reference
AntifungalCandida albicansSignificant growth inhibition
AntibacterialStaphylococcus aureusNotable antibacterial activity
Anti-inflammatoryCOX enzymesReduced inflammation markers
AnticancerVarious cancer cell linesInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-Dioxolan-2-yl)-2,3-dihydro-1-benzofuran, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol or water), as demonstrated for analogous benzofuran derivatives. Reaction temperature (80–100°C) and catalyst loading (1–5 mol%) critically affect yield and regioselectivity . For dihydrobenzofuran cores, NaH in THF has been used to deprotonate intermediates, followed by alkylation or acylation to introduce the dioxolane group .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can resolve the dihydrobenzofuran core (δ 3.5–4.5 ppm for diastereotopic protons) and dioxolane protons (δ 5.0–5.5 ppm) .
  • IR : Stretching vibrations for the dioxolane ether (C–O–C, 1050–1150 cm1^{-1}) and benzofuran ring (C=C, 1600–1650 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for brominated or chlorinated derivatives (e.g., [M+2]+^+ peaks for bromine) .

Q. How can chromatographic methods optimize purification of this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves polar impurities. For enantiomeric separation, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases achieve >95% ee, as validated for structurally similar dihydrobenzofurans .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer : Asymmetric cross-metathesis followed by intramolecular oxo-Michael reaction achieves enantioselectivity. Ruthenium catalysts (e.g., Hoveyda-Grubbs II) and chiral ligands (e.g., (S)-BINOL) yield enantiomeric excess (ee) >90% . Computational modeling (DFT) predicts transition-state geometries to optimize stereochemical outcomes .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) clarifies bond lengths and angles, distinguishing between competing intermediates (e.g., keto-enol tautomers). For example, C–O bond lengths in the dioxolane group (1.43–1.45 Å) confirm sp3^3 hybridization, ruling out sp2^2 resonance structures .

Q. What computational approaches predict the compound’s reactivity in complex reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water or DMSO) reveal solvation effects on reaction pathways .

Q. How does the dioxolane group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Hydrolysis studies (e.g., 1M HCl or NaOH at 50°C) monitored by 1^1H NMR show dioxolane ring-opening to form vicinal diols. Kinetic data (t1/2_{1/2} = 2–6 hours) suggest acid-catalyzed mechanisms dominate, with steric hindrance from the benzofuran ring slowing degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.